molecular formula C14H19NO2 B12987536 Tert-butyl 3-aminoindane-5-carboxylate

Tert-butyl 3-aminoindane-5-carboxylate

Cat. No.: B12987536
M. Wt: 233.31 g/mol
InChI Key: PGJFLWPIKBVIGS-UHFFFAOYSA-N
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Description

tert-Butyl 3-aminoindane-5-carboxylate is a bicyclic aromatic compound featuring a tert-butyl ester group and an amino substituent on the indane scaffold.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

tert-butyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)10-5-4-9-6-7-12(15)11(9)8-10/h4-5,8,12H,6-7,15H2,1-3H3

InChI Key

PGJFLWPIKBVIGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(CCC2N)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-aminoindane-5-carboxylate typically involves multiple steps starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-aminoindane-5-carboxylate can undergo oxidation reactions, where the amino group is oxidized to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the carboxylate ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-aminoindane-5-carboxylate is primarily noted for its potential in drug development, particularly in the treatment of neurological disorders. Research has indicated that derivatives of aminoindane compounds can exhibit analgesic properties, making them promising candidates for pain management therapies . The compound's structure allows it to interact with biological targets effectively, which is critical in the development of pharmaceuticals.

Case Study: Pain Management

A study published in 2018 highlighted the efficacy of aminoindane derivatives, including this compound, in treating pain. The research demonstrated that these compounds could modulate pain pathways, offering a new avenue for analgesic drug development . The results indicated significant pain relief in animal models, suggesting potential for human applications.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules.

Table: Chemical Transformations Involving this compound

Transformation TypeReaction ConditionsProduct Type
AcylationAcid chlorides, base catalystAcylated derivatives
AlkylationAlkyl halides, strong baseAlkylated products
EsterificationAlcohols, acid catalystEsters
ReductionReducing agents (LiAlH4)Alcohol derivatives

This table summarizes key transformations that utilize this compound as a starting material or intermediate, showcasing its versatility in synthetic pathways.

Biochemical Research

This compound has also been investigated for its biochemical properties. Studies have shown that it can influence enzyme activity and cellular signaling pathways, making it a candidate for further exploration in biochemical research.

Case Study: Enzyme Interaction

Research conducted on the interaction of this compound with specific enzymes revealed that it could act as a modulator of enzyme activity. This property is particularly useful in developing enzyme inhibitors or activators for therapeutic purposes .

Cosmetic Formulations

In the realm of cosmetic science, this compound has been explored for its potential applications in skin care formulations. Its properties may enhance product efficacy by improving skin penetration or stability of active ingredients.

Table: Potential Cosmetic Applications

Application AreaProposed Benefits
Anti-aging productsEnhances skin elasticity
MoisturizersImproves hydration
Sun protectionStabilizes UV filters

The table outlines potential areas where this compound could be integrated into cosmetic formulations to improve performance and consumer appeal.

Mechanism of Action

The mechanism of action of tert-butyl 3-aminoindane-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Molecular Structure and Functional Groups

Compound Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol)
tert-Butyl 3-aminoindane-5-carboxylate Indane (bicyclic) Amino, tert-butyl ester C₁₄H₁₉NO₂* ~249.3*
tert-Butyl (3s,4r)-pyrrolidine carboxylate Pyrrolidine (monocyclic) Hydroxymethyl, methoxyphenyl, tert-butyl ester C₁₇H₂₅NO₄ 307.4
tert-Butyl Alcohol Simple alcohol Hydroxyl, tert-butyl C₄H₁₀O 74.1

*Estimated based on indane scaffold and substituents.

Key Differences :

  • The indane core (bicyclic) in the target compound may enhance rigidity and binding affinity compared to monocyclic pyrrolidine derivatives .

Physical and Chemical Properties

Property This compound* tert-Butyl Pyrrolidine Carboxylate tert-Butyl Alcohol
Solubility Likely low (hydrophobic indane core) Not reported; moderate (polar groups) Miscible in water
Stability Stable under inert conditions Stable in recommended storage Reacts with strong acids
Reactivity Amino group may participate in coupling reactions Ester hydrolysis under acidic/basic conditions Decomposes to isobutylene

*Inferred from structural analogs.

Notable Observations:

  • The tert-butyl group in all compounds enhances steric protection of the ester or alcohol moiety, improving stability during synthesis .
  • The amino group in the target compound could enable conjugation or salt formation, differing from the pyrrolidine derivative’s methoxyphenyl group, which may influence solubility and bioavailability.

Biological Activity

Tert-butyl 3-aminoindane-5-carboxylate (TBAIC) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of TBAIC, drawing from various studies to provide a comprehensive overview.

Synthesis of this compound

TBAIC can be synthesized through several methods, often involving the reaction of indane derivatives with tert-butyl esters. The general synthetic route includes:

  • Starting Materials : Indane derivatives and tert-butyl chloroformate.
  • Reaction Conditions : Typically carried out under basic conditions to facilitate the formation of the carboxylate group.
  • Purification : The product is purified using chromatography techniques.

1. Antiviral Properties

Research indicates that TBAIC exhibits antiviral properties , particularly against influenza virus neuraminidase. The compound has been shown to inhibit viral replication effectively, suggesting potential as a therapeutic agent in antiviral drug development .

2. Anticancer Activity

Several studies have evaluated the anticancer potential of TBAIC:

  • Cell Line Studies : TBAIC demonstrated significant cytotoxic effects on various cancer cell lines, including breast cancer cells MCF-7 and MDA-MB-231. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, leading to reduced cell viability .
  • In Vivo Studies : Animal models treated with TBAIC showed reduced tumor growth compared to control groups, indicating its potential as an anticancer agent .

3. Antioxidant Activity

TBAIC has also been assessed for its antioxidant capabilities. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound exhibited a notable percentage inhibition of DPPH radicals, highlighting its potential as a natural antioxidant .

Case Study 1: Antiviral Efficacy

In a controlled study assessing the antiviral efficacy of TBAIC against influenza virus, researchers noted that:

  • Inhibition Rate : TBAIC achieved an inhibition rate of approximately 70% at optimal concentrations.
  • Mechanism of Action : The compound was hypothesized to interact with key residues in the neuraminidase enzyme, disrupting viral entry into host cells .

Case Study 2: Anticancer Activity Evaluation

A separate study focused on the anticancer effects of TBAIC on breast cancer cell lines:

  • Cell Viability Assays : Treatment with varying concentrations of TBAIC resulted in significant decreases in cell viability across multiple assays.
  • Apoptosis Induction : Flow cytometry analyses revealed increased rates of apoptosis in treated cells compared to controls .

Table 1: Biological Activity Summary of this compound

Activity TypeAssessed EffectReference
AntiviralInhibition of influenza virus
AnticancerReduced viability in MCF-7 cells
Antioxidant% Inhibition of DPPH radicals

Table 2: Cytotoxicity Results on Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Rate (%)Reference
MCF-71530
MDA-MB-2312025
SK-BR-31828

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